molecular formula C12H21N B6298428 2,5-Dibutyl-1H-pyrrole CAS No. 1012-25-5

2,5-Dibutyl-1H-pyrrole

Cat. No.: B6298428
CAS No.: 1012-25-5
M. Wt: 179.30 g/mol
InChI Key: QYLNOYUPVDSXKE-UHFFFAOYSA-N
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Description

2,5-Dibutyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione reacts with primary amines under acidic conditions to form the pyrrole ring . Another method includes the cyclization of 1,4-diketones with ammonia or primary amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the process is optimized to ensure minimal by-products and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibutyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dibutyl-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate biological processes makes it a promising candidate for drug development .

Comparison with Similar Compounds

    2,5-Dimethyl-1H-pyrrole: Similar in structure but with methyl groups instead of butyl groups.

    2,5-Diphenyl-1H-pyrrole: Contains phenyl groups, leading to different chemical properties and applications.

    2,5-Diethyl-1H-pyrrole:

Uniqueness: 2,5-Dibutyl-1H-pyrrole is unique due to its butyl groups, which provide increased hydrophobicity and influence its interaction with biological membranes and proteins. This makes it particularly interesting for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2,5-dibutyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-3-5-7-11-9-10-12(13-11)8-6-4-2/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLNOYUPVDSXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(N1)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550844
Record name 2,5-Dibutyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-25-5
Record name 2,5-Dibutyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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